molecular formula C17H20FNO3S B2525983 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide CAS No. 2034302-83-3

3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide

Cat. No.: B2525983
CAS No.: 2034302-83-3
M. Wt: 337.41
InChI Key: OIVREKWANYDSCT-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C17H20FNO3S and its molecular weight is 337.41. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One application of compounds structurally related to 3-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide is in corrosion inhibition. Methoxy-substituted phenylthienyl benzamidines, a category to which our compound of interest could be related, have been shown to effectively inhibit the corrosion of carbon steel in acidic environments. These compounds, including variations with fluoro and methoxy substituents, demonstrate significant inhibition efficiencies, potentially due to their adsorption and protective film formation on metal surfaces. The effectiveness of these inhibitors can reach up to 95% under specific conditions, indicating their potential for industrial applications in corrosion protection (Fouda et al., 2020).

Antimicrobial Activity

Another application area for structurally related compounds is in antimicrobial activity. Specifically, derivatives synthesized from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline, which shares functional groups with the compound , have demonstrated high anti-Mycobacterium smegmatis activity. This suggests potential use in developing treatments or coatings that require antimicrobial properties to prevent bacterial growth and proliferation (Yolal et al., 2012).

Proton Exchange Membranes in Fuel Cells

Compounds containing methoxy and fluoro groups have been explored for their application in proton exchange membranes (PEMs) for fuel cells. For instance, polymers synthesized with methoxyphenyl groups, related in function to the compound of interest, have shown high proton conductivities and low water uptake. These materials present a promising avenue for improving fuel cell efficiency and operational stability, indicating the broader applicability of such chemical structures in energy technologies (Wang et al., 2012).

Properties

IUPAC Name

3-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-22-16-3-2-13(10-15(16)18)17(21)19-7-4-12(5-8-20)14-6-9-23-11-14/h2-3,6,9-12,20H,4-5,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVREKWANYDSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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